

# An In-Depth Technical Guide on the Toxicological Profile of 2,4-Diethyloxazole

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## Compound of Interest

Compound Name: 2,4-Diethyloxazole

Cat. No.: B15433917

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of **2,4-Diethyloxazole**

Disclaimer: A comprehensive search of scientific literature and toxicological databases has revealed a significant lack of available data on the toxicological profile of **2,4-Diethyloxazole**. Therefore, this document provides available chemical information for **2,4-Diethyloxazole** and outlines the standard methodologies that would be employed to assess its toxicological properties. Information on the broader class of oxazole derivatives is included for context but should not be directly extrapolated to **2,4-Diethyloxazole**.

## Introduction to 2,4-Diethyloxazole

**2,4-Diethyloxazole** is a heterocyclic organic compound containing an oxazole ring substituted with two ethyl groups. The oxazole nucleus is a five-membered aromatic ring containing one oxygen and one nitrogen atom.<sup>[1][2][3]</sup> This structural motif is present in various biologically active compounds and pharmaceuticals.<sup>[2][3][4]</sup> However, the toxicological properties of **2,4-Diethyloxazole** specifically have not been extensively studied. To establish a comprehensive safety profile, a battery of toxicological tests would be required as outlined in the subsequent sections of this guide.

Table 1: Chemical and Physical Properties of **2,4-Diethyloxazole**

Property	Value
IUPAC Name	2,4-diethyl-1,3-oxazole
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO
Molecular Weight	125.17 g/mol
CAS Number	84027-83-8
Appearance	Not available
Boiling Point	Not available
Melting Point	Not available
Solubility	Not available
SMILES	<chem>CCC1=NC(C)=C(CC)O1</chem>

## Toxicological Assessment Overview

The toxicological assessment of a novel chemical entity such as **2,4-Diethyloxazole** would involve a series of in vitro and in vivo studies to evaluate its potential adverse effects on human health and the environment. These studies are designed to identify potential hazards, establish dose-response relationships, and determine safe exposure levels. The primary endpoints of interest include acute toxicity, genotoxicity, and carcinogenicity.

Acute toxicity studies are conducted to determine the adverse effects that may occur shortly after a single dose of a substance. The Median Lethal Dose (LD50) is a common metric derived from these studies.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.<sup>[5]</sup>

- **Animal Selection:** Healthy, young adult rodents (typically female rats) are used.
- **Housing and Fasting:** Animals are housed in appropriate conditions and fasted prior to dosing.<sup>[6]</sup>

- **Dose Administration:** The test substance is administered orally via gavage in a stepwise manner to groups of three animals.[6] The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[5]
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]
- **Stepwise Procedure:** The outcome of the first dose group determines the next step. If no mortality is observed, the next higher dose is administered to a new group of animals. If mortality occurs, the next lower dose is used.
- **Data Analysis:** The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.[5]

Table 2: Hypothetical Acute Oral Toxicity Data for **2,4-Diethyloxazole**

Dose Level (mg/kg)	Number of Animals	Mortality	Clinical Signs
5	3	0/3	No observable signs
50	3	0/3	Mild lethargy
300	3	1/3	Lethargy, tremors
2000	3	3/3	Severe tremors, convulsions

This table is for illustrative purposes only and does not represent actual data.

Caption: Workflow for the Acute Toxic Class Method.

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of a chemical. [7][8] It utilizes strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning

they cannot synthesize this essential amino acid and require it for growth.[7][9]

- **Bacterial Strains:** Several strains of *Salmonella typhimurium* with different mutations in the histidine operon are used.[7]
- **Metabolic Activation:** The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[10][11]
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium containing a trace amount of histidine.[9]
- **Incubation:** The plates are incubated for 48-72 hours.
- **Data Analysis:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[8]

Table 3: Hypothetical Ames Test Data for **2,4-Diethyloxazole**

Concentration ( $\mu$ g/plate )	Strain TA98 (- S9)	Strain TA98 (+S9)	Strain TA100 (- S9)	Strain TA100 (+S9)
0 (Control)	25 $\pm$ 5	30 $\pm$ 6	150 $\pm$ 15	160 $\pm$ 18
10	28 $\pm$ 4	35 $\pm$ 7	155 $\pm$ 12	170 $\pm$ 20
50	32 $\pm$ 6	75 $\pm$ 10	160 $\pm$ 18	350 $\pm$ 30
100	35 $\pm$ 5	150 $\pm$ 20	175 $\pm$ 22	600 $\pm$ 50

\*Statistically significant increase ( $p < 0.05$ ). This table is for illustrative purposes only and does not represent actual data.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[12]

- Cell Culture: Human or rodent cell lines are cultured.[\[13\]](#)
- Exposure: Cells are exposed to the test substance with and without metabolic activation for a defined period.[\[13\]](#)
- Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[\[14\]](#)
- Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
- Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[\[13\]](#)
- Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[\[13\]](#)

Caption: A generalized workflow for in vitro genotoxicity testing.

Carcinogenicity studies are long-term in vivo assays designed to assess the tumor-inducing potential of a substance.

#### Experimental Protocol: Long-Term Rodent Carcinogenicity Bioassay

These studies are typically conducted over the lifespan of the test animals.[\[15\]](#)

- Animal Selection: Rats and mice of both sexes are commonly used.[\[15\]](#)
- Dose Selection: Dose levels are determined from shorter-term toxicity studies.[\[16\]](#)
- Administration: The test substance is administered daily, typically in the diet or drinking water, for up to two years.[\[15\]](#)
- Observation: Animals are monitored daily for clinical signs of toxicity and tumor development. Body weight and food consumption are measured regularly.
- Pathology: At the end of the study, all animals undergo a complete necropsy, and tissues are examined microscopically for the presence of neoplasms.[\[15\]](#)

- Data Analysis: Statistical analysis is performed to determine if there is a significant increase in the incidence of tumors in the treated groups compared to the control group.[16]

## Structure-Activity Relationship (SAR) of Oxazole Derivatives

While no specific toxicological data exists for **2,4-Diethyloxazole**, the broader class of oxazole derivatives has been investigated for various biological activities.[2][17] The oxazole ring is a key structural component in a number of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][18] The toxicity of these derivatives is highly dependent on the nature and position of the substituents on the oxazole ring and the overall molecular structure.[2] For example, some complex oxazole-containing natural products have shown potent cytotoxic activity.[4] However, this information is not directly applicable to the simple structure of **2,4-Diethyloxazole** and empirical testing is necessary to determine its specific toxicological profile.

## Conclusion and Future Directions

There is a clear absence of toxicological data for **2,4-Diethyloxazole** in the public domain. To ensure the safety of this compound for any potential application, a comprehensive toxicological evaluation is imperative. The experimental protocols outlined in this guide, based on internationally recognized guidelines, provide a roadmap for such an assessment. The initial steps should include in vitro screening assays for genotoxicity, followed by acute toxicity studies. The results of these initial studies would then inform the necessity and design of more extensive long-term carcinogenicity bioassays. Without such data, any handling or use of **2,4-Diethyloxazole** should be approached with caution, assuming it to be potentially hazardous.

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